molecular formula C26H21N5O4 B3441952 N,N'-{[2-(4-nitrophenyl)-4,6-pyrimidinediyl]di-4,1-phenylene}diacetamide

N,N'-{[2-(4-nitrophenyl)-4,6-pyrimidinediyl]di-4,1-phenylene}diacetamide

Cat. No. B3441952
M. Wt: 467.5 g/mol
InChI Key: MGUWFOITWQBKSY-UHFFFAOYSA-N
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Description

N,N'-{[2-(4-nitrophenyl)-4,6-pyrimidinediyl]di-4,1-phenylene}diacetamide, commonly known as NPDPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions. In

Mechanism of Action

The mechanism of action of NPDPA is related to its interaction with DNA. It binds to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This interaction causes changes in the DNA structure, leading to DNA damage and mutations. Additionally, NPDPA can induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for initiating the cell death process.
Biochemical and Physiological Effects:
NPDPA has been shown to have both biochemical and physiological effects. Biochemically, it can cause DNA damage and mutations, which can lead to cell death. Physiologically, it has been shown to have neuroprotective effects, prevent the formation of amyloid beta plaques, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPDPA in lab experiments is its high selectivity and sensitivity towards DNA. This makes it a reliable tool for detecting DNA damage and mutations. Additionally, its cytotoxic effects on cancer cells make it a promising candidate for cancer therapy. However, one of the limitations of using NPDPA is its potential toxicity to normal cells. It is important to carefully evaluate the dosage and administration of NPDPA to minimize any potential harmful effects.

Future Directions

There are several potential future directions for the use of NPDPA in scientific research. One direction is the development of NPDPA-based fluorescent probes for the detection of DNA damage and mutations. Another direction is the investigation of NPDPA as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies can be conducted to explore the potential use of NPDPA in cancer therapy and to optimize its cytotoxic effects on cancer cells while minimizing any potential harmful effects on normal cells.
Conclusion:
In conclusion, NPDPA is a promising compound that has shown potential in various scientific research applications. Its high selectivity and sensitivity towards DNA make it a reliable tool for detecting DNA damage and mutations, and its cytotoxic effects on cancer cells make it a promising candidate for cancer therapy. Additionally, its neuroprotective effects and potential use in the treatment of neurodegenerative diseases make it an interesting area for future research. However, it is important to carefully evaluate the dosage and administration of NPDPA to minimize any potential harmful effects on normal cells.

Scientific Research Applications

NPDPA has been studied extensively for its potential use as a fluorescent probe for DNA detection. It has shown high selectivity and sensitivity towards DNA, making it a promising tool for detecting DNA damage and mutations. Additionally, NPDPA has been investigated for its potential use in cancer therapy. It has shown cytotoxic effects on cancer cells and has been shown to induce apoptosis in cancer cells. Furthermore, NPDPA has been studied for its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

N-[4-[6-(4-acetamidophenyl)-2-(4-nitrophenyl)pyrimidin-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4/c1-16(32)27-21-9-3-18(4-10-21)24-15-25(19-5-11-22(12-6-19)28-17(2)33)30-26(29-24)20-7-13-23(14-8-20)31(34)35/h3-15H,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUWFOITWQBKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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